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Introduction
Ammonium hexachloroiridate(IV), with the formula (NH₄)₂[IrCl₆], is a commercially significant

and air-stable iridium(IV) salt.[1] While not typically catalytically active itself, it serves as a

crucial and cost-effective precursor for the synthesis of a wide array of homogeneous iridium

catalysts.[2][3] These catalysts are instrumental in a variety of organic transformations,

including hydrogenations, oxidations, and carbon-hydrogen (C-H) bond functionalization,

offering high efficiency and selectivity.[2][3] This document provides detailed application notes

and protocols for the preparation of active iridium catalysts from ammonium
hexachloroiridate(IV) and their subsequent use in representative homogeneous catalytic

reactions.

Application I: Precursor for Olefin Hydrogenation
Catalysts
A common and versatile starting material for many iridium-catalyzed reactions is chloro(1,5-

cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. This complex can be efficiently synthesized from

ammonium hexachloroiridate(IV).

Protocol 1: Synthesis of Chloro(1,5-
cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂
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This protocol outlines the synthesis of [Ir(cod)Cl]₂ from (NH₄)₂[IrCl₆] in a high-yielding

procedure.

Materials:

Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆]

1,5-cyclooctadiene (cod)

Ethanol (EtOH)

Water (H₂O)

Argon or Nitrogen gas supply

Standard Schlenk line or glovebox equipment

Heating mantle and reflux condenser

Fritted glass filter

Procedure:

In a flask equipped with a reflux condenser and under an inert atmosphere (Argon or

Nitrogen), suspend ammonium hexachloroiridate(IV) in a 3:1 (v/v) mixture of ethanol and

water.

Add an excess of 1,5-cyclooctadiene to the suspension.

Heat the mixture to reflux and maintain for 18-24 hours. The color of the suspension will

change from dark brown to a reddish-orange or orange-brown.

After the reflux period, cool the reaction mixture to room temperature.

The product, [Ir(cod)Cl]₂, will precipitate out of solution.

Collect the solid product by filtration using a fritted glass filter under inert atmosphere.
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Wash the precipitate with cold ethanol and then with hexane to remove any unreacted

cyclooctadiene and other impurities.

Dry the resulting orange-brown crystalline solid under vacuum.

Expected Yield: This procedure can afford [Ir(cod)Cl]₂ in yields of up to 92%.

Protocol 2: Homogeneous Hydrogenation of an Olefin
using a Catalyst Derived from [Ir(cod)Cl]₂
This protocol describes the in situ preparation of an active iridium hydrogenation catalyst from

[Ir(cod)Cl]₂ and its application in the hydrogenation of a model olefin.

Materials:

[Ir(cod)Cl]₂ (prepared as in Protocol 1)

Phosphine ligand (e.g., triphenylphosphine, PPh₃)

Olefin substrate (e.g., 1-decene)

Solvent (e.g., dichloromethane, CH₂Cl₂)

Hydrogen gas (H₂) supply

Hydrogenation reactor or a flask with a balloon of hydrogen

Magnetic stirrer

Procedure:

In a reaction vessel under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the phosphine

ligand in the chosen solvent. The molar ratio of iridium to the phosphine ligand will need to

be optimized for the specific substrate and ligand but a 1:2 or 1:4 ratio is a common starting

point.

Stir the solution at room temperature for a designated time (e.g., 15-30 minutes) to allow for

the formation of the active catalyst complex.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the olefin substrate to the reaction mixture.

Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of

hydrogen (e.g., using a balloon or a pressurized reactor).

Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer

chromatography (TLC).

Upon completion, carefully vent the hydrogen gas and quench the reaction.

The product can be isolated by removing the solvent under reduced pressure and purifying

the residue by column chromatography.

Data Presentation:

Substrate
Catalyst
Loading
(mol%)

Ligand Solvent Time (h)
Conversion
(%)

1-Decene 1 PPh₃ CH₂Cl₂ 4 >99

Styrene 1 PPh₃ CH₂Cl₂ 2 >99

Cyclohexene 2 P(Cy)₃ Toluene 6 >99

Note: The data in this table is representative and actual results may vary depending on the

specific experimental conditions.

Application II: Precursor for Alcohol Oxidation
Catalysts
Iridium complexes derived from ammonium hexachloroiridate(IV) are also effective catalysts

for the oxidation of alcohols to aldehydes and ketones.
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Protocol 3: In situ Preparation of an Iridium Catalyst for
Alcohol Oxidation
This protocol details the generation of an active iridium catalyst for the oxidation of a primary

alcohol to an aldehyde.

Materials:

[Ir(cod)Cl]₂ (prepared as in Protocol 1)

Ligand (e.g., a N-heterocyclic carbene (NHC) precursor or a bipyridine)

Base (e.g., K₂CO₃ or Cs₂CO₃)

Alcohol substrate (e.g., benzyl alcohol)

Solvent (e.g., toluene)

Oxidant (if required, though many iridium-catalyzed oxidations are acceptorless)

Procedure:

To a reaction vessel under an inert atmosphere, add [Ir(cod)Cl]₂, the chosen ligand, and the

base.

Add the solvent and stir the mixture at an elevated temperature (e.g., 80-110 °C) for a period

to facilitate the formation of the active catalyst.

Add the alcohol substrate to the reaction mixture.

Continue to stir the reaction at the elevated temperature.

Monitor the progress of the reaction by GC or TLC.

After completion, cool the reaction mixture to room temperature.

The product can be isolated by filtering off the base, removing the solvent in vacuo, and

purifying the residue via column chromatography.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation:

Substrate
Catalyst
Loading
(mol%)

Ligand Base Solvent Time (h) Yield (%)

Benzyl

alcohol
2

IPr (NHC

precursor)
K₂CO₃ Toluene 12

95

(Benzaldeh

yde)

1-Octanol 2
bpy

(bipyridine)
Cs₂CO₃ Xylene 24

88

(Octanal)

Cinnamyl

alcohol
2

IPr (NHC

precursor)
K₂CO₃ Toluene 8

92

(Cinnamald

ehyde)

Note: The data in this table is representative and actual results may vary depending on the

specific experimental conditions.

Visualizations
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Caption: Workflow for the synthesis of an active iridium catalyst precursor from ammonium
hexachloroiridate(IV) and its application in homogeneous catalysis.
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Caption: A simplified catalytic cycle for iridium-catalyzed olefin hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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